molecular formula C24H38O5 B14709102 3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid CAS No. 15173-30-5

3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid

Cat. No.: B14709102
CAS No.: 15173-30-5
M. Wt: 406.6 g/mol
InChI Key: DBKCKIVBUXCUCX-BOUFHLEDSA-N
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Description

3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid is a cholanoid compound, which is a type of bile acid. It is characterized by the presence of hydroxyl groups at the 3alpha and 12beta positions, an oxo group at the 11 position, and a carboxylic acid group at the 24 position. This compound is significant in the study of bile acids and their role in various biological processes .

Properties

CAS No.

15173-30-5

Molecular Formula

C24H38O5

Molecular Weight

406.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O5/c1-13(4-9-19(26)27)17-7-8-18-16-6-5-14-12-15(25)10-11-23(14,2)20(16)21(28)22(29)24(17,18)3/h13-18,20,22,25,29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17-,18+,20-,22-,23+,24-/m1/s1

InChI Key

DBKCKIVBUXCUCX-BOUFHLEDSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(C(=O)C3C2CCC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid typically involves multiple steps, starting from simpler steroidal precursors. The process includes selective hydroxylation and oxidation reactions to introduce the hydroxyl and oxo groups at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide and hydroxylating agents such as osmium tetroxide .

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification from natural sources, such as bile, followed by chemical modification to achieve the desired structure. The process often includes steps like crystallization, filtration, and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for nuclear receptors such as the farnesoid X receptor, which regulates the expression of genes involved in bile acid synthesis and transport. This compound also influences the activity of enzymes like cholesterol 7alpha-hydroxylase, which is crucial for bile acid biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3alpha,12beta-Dihydroxy-11-oxo-5beta-cholan-24-oic Acid is unique due to its specific hydroxylation pattern and the presence of an oxo group at the 11 position. This structural uniqueness imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications .

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